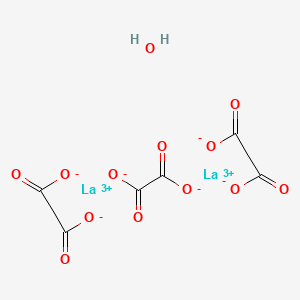
Lanthanum(III) oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) oxalate hydrate is an inorganic compound composed of lanthanum, oxalic acid, and water molecules. It is a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃·nH₂O, where n represents the number of water molecules. This compound forms colorless crystals that are poorly soluble in water . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(III) oxalate hydrate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:
2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3
Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:
2LaCl3+3H2C2O4→La2(C2O4)3+6HCl
These reactions typically occur under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The resulting product is then purified and crystallized to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(III) oxalate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).
Complex Formation: It can form complexes with other metal ions and ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound include lanthanum oxide, various lanthanum complexes, and other oxalate derivatives .
Applications De Recherche Scientifique
Lanthanum(III) oxalate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological studies to investigate the effects of lanthanum ions on biological systems.
Industry: The compound is used in the production of specialty glass, phosphors, water treatment, and catalysts
Mécanisme D'action
The mechanism of action of lanthanum(III) oxalate hydrate involves the release of lanthanum ions (La³⁺) upon dissolution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in water treatment, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate, which can be removed from the water .
Comparaison Avec Des Composés Similaires
Lanthanum(III) oxalate hydrate can be compared with other similar compounds, such as:
Calcium oxalate: Similar in structure but contains calcium instead of lanthanum.
Sodium oxalate: Contains sodium ions and has different solubility properties.
Magnesium oxalate: Contains magnesium ions and is used in different applications.
Strontium oxalate: Contains strontium ions and has unique properties.
Barium oxalate: Contains barium ions and is used in pyrotechnics.
Potassium oxalate: Contains potassium ions and is used in various chemical processes.
This compound is unique due to the presence of lanthanum ions, which impart specific chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
79079-18-8 |
|---|---|
Formule moléculaire |
C6H26La2O22 |
Poids moléculaire |
728.07 g/mol |
Nom IUPAC |
lanthanum;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
Clé InChI |
SFCDNUVGLFIDSK-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3] |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















